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This guide provides a comprehensive comparison of the efficacy of RGX-104 in preclinical
models and clinical trials, particularly in the context of resistance to immune checkpoint
inhibitors. RGX-104, a first-in-class oral small molecule agonist of the Liver X Receptor (LXR),
represents a promising strategy to re-sensitize tumors to immunotherapy by modulating the
innate immune system.

Mechanism of Action: Targeting the LXR/ApoE
Pathway

RGX-104 functions by activating the Liver X Receptor (LXR), a nuclear hormone receptor that
plays a crucial role in regulating lipid metabolism and inflammation.[1][2] This activation leads
to the transcriptional upregulation of the Apolipoprotein E (ApoE) gene.[3][4] The resulting
increase in ApoE protein expression profoundly impacts the tumor microenvironment in two key
ways:

¢ Depletion of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous
population of immature myeloid cells that accumulate in tumors and suppress the anti-tumor
activity of T cells, contributing significantly to checkpoint inhibitor resistance.[5][6] ApoE binds
to the LRP8 receptor on MDSCs, inducing their apoptosis and thereby reducing their
immunosuppressive presence in the tumor microenvironment.[7][8]
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 Activation of Dendritic Cells (DCs): Dendritic cells are essential for priming and activating T
cells against tumor antigens.[1] RGX-104-mediated LXR activation stimulates DCs,
enhancing their ability to present antigens and initiate a robust anti-tumor T cell response.[1]

[9]

By depleting MDSCs and activating DCs, RGX-104 effectively reverses the
Immunosuppressive tumor microenvironment, leading to the activation of cytotoxic T-
lymphocytes (CTLs) that can recognize and eliminate cancer cells.[2][3] This mechanism
provides a strong rationale for its use in patients who have become refractory to checkpoint
inhibitors like anti-PD-1/PD-L1 therapies.[6]
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Caption: RGX-104 signaling pathway in the tumor microenvironment.

Preclinical Efficacy in Checkpoint Inhibitor-
Refractory Models
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Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent
anti-tumor activity of RGX-104, both as a monotherapy and in combination with checkpoint
inhibitors.[3][4]

Combination Therapy in PD-1 Resistant Models

In murine models known to be resistant to anti-PD-1 therapy, the combination of RGX-104 with
an anti-PD-1 antibody resulted in synergistic anti-tumor activity.[10][11] For instance, in an
aggressive Lewis lung cancer model, the co-administration of RGX-104 and anti-PD-1 therapy
showed significantly enhanced efficacy compared to either agent alone.[10] Similarly, in the
B16F10 melanoma model, which has limited responsiveness to checkpoint inhibition, the
combination therapy significantly augmented the anti-tumor response and increased the
infiltration of cytotoxic T cells into the tumor.[10]

A key study investigated the efficacy of LXR agonism in a B16 melanoma model where
resistance was driven by an accumulation of MDSCs. In this model, anti-PD-1 therapy alone
was ineffective. However, the addition of an LXR agonist significantly reduced the number of
tumor-infiltrating MDSCs and restored the anti-tumor efficacy of the checkpoint inhibitor.[10]

Treatment Group Tumor Model Key Outcomes Reference

B16F10 (Melanoma),

RGX-104 Significant antitumor
LLC (Lung), CT26 o [3][11]
Monotherapy activity
(Colon)
Anti-PD-1 B16F10 (Melanoma), Limited anti-tumor (10]
Monotherapy Lewis Lung activity
Synergistic anti-tumor
) B16F10 (Melanoma), activity; Increased
RGX-104 + Anti-PD-1 _ o [10]
Lewis Lung tumor-infiltrating
cytotoxic T cells
Significantly impaired
LXR Agonist + Anti- MDSC-high B16F10 tumor growth; [10]
PD-1 (Melanoma) Reduced tumoral

MDSCs to baseline
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Experimental Protocols

The preclinical efficacy of RGX-104 was evaluated using standard in vivo pharmacology

models. Below is a generalized experimental protocol based on the cited studies.

1. Cell Line and Animal Models:

Syngeneic tumor models such as B16F10 melanoma, Lewis Lung Carcinoma (LLC), and
CT26 colon carcinoma were used.[3][11]

Female C57BL/6 or BALB/c mice, aged 6-8 weeks, were typically used.

. Tumor Implantation:

Tumor cells (e.g., 1x1076 cells) were injected subcutaneously into the flank of the mice.

Tumors were allowed to grow to a palpable size (e.g., 50-100 mm?3) before the initiation of
treatment.

. Treatment Regimen:

RGX-104: Administered orally (p.o.) at specified doses and schedules.[3]

Checkpoint Inhibitors: Anti-PD-1 or isotype control antibodies were administered
intraperitoneally (i.p.) at doses such as 200 pg per mouse, typically twice a week.[10]

Combination Therapy: RGX-104 and checkpoint inhibitors were co-administered according to
their respective schedules.[10]

. Efficacy Endpoints:

Tumor volumes were measured bi-weekly using calipers.

Animal survival was monitored.

At the end of the study, tumors were excised for immunological analysis.

. Immunophenotyping:
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o Tumor-infiltrating lymphocytes and myeloid cells were isolated from tumor tissue.

o Flow cytometry was used to quantify various immune cell populations, including CD8+ T
cells, regulatory T cells, MDSCs (e.g., CD11b+Gr1+), and DCs.[10]
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Caption: Generalized workflow for preclinical efficacy studies.

Clinical Data in Checkpoint Inhibitor-Refractory
Patients

The promising preclinical data led to a Phase 1b/2 clinical trial (NCT02922764) to evaluate the
safety and efficacy of RGX-104 in patients with advanced solid tumors who have progressed
on standard-of-care regimens, including checkpoint inhibitors.[2][3]

The results demonstrated that RGX-104, particularly in combination regimens, has
encouraging clinical activity in a heavily pre-treated patient population, including those
refractory to prior checkpoint inhibitor therapy.[6]
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Patient Key
Treatment Arm ) Response Rate . Reference
Population Observations
(ORR)
Responses
included ongoing
) durable partial
Patients who had
RGX-104 ] 28.6% (4 of 14 responses (>11
o previously _
Combination evaluable months) in CPI- [61[12]
progressed on ]
Arms CPI patients) refractory
patients with PD-
L1 low/negative
tumors.
Recurrent
advanced/metast o o
) Promising The combination
RGX-104 + atic NSCLC o
preliminary was well- [7]
Docetaxel (post-CPI and ]
) efficacy tolerated.
platinum
chemotherapy)
A patrtial
response was
observed in a Proof of principle
patient with high-  for
RGX-104 Refractory solid grade immunological 2]
Monotherapy tumors neuroendocrine and anti-tumor

carcinoma. Five
other patients
had stable

disease.

activity was

demonstrated.

Pharmacodynamic analyses from the clinical trial confirmed the mechanism of action observed

in preclinical models. Treatment with RGX-104 led to a substantial depletion of circulating

MDSCs and an increase in activated PD-1+ CD8+ T cells in the majority of evaluable patients.

[2][9] These immunological changes often preceded clinical responses, providing strong

evidence of target engagement and immune modulation.
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Comparison with Alternative Strategies

Overcoming checkpoint inhibitor resistance is a major focus of oncology research. While a
direct head-to-head comparison with RGX-104 is not available from the provided data, other
strategies being investigated include:

o Combination with Chemotherapy: Chemotherapy can induce immunogenic cell death,
releasing tumor antigens and potentially enhancing the efficacy of checkpoint inhibitors.[7]
The clinical data for RGX-104 plus docetaxel aligns with this combination strategy.[7]

o Targeting other Immunosuppressive Cells: Therapies aimed at targeting regulatory T cells
(Tregs) or Tumor-Associated Macrophages (TAMs) are in development.

» Novel Immune Agonists: Agonists of other co-stimulatory molecules, such as OX40 or ICOS,
are being explored to boost the anti-tumor T cell response.[13]

» Personalized Cancer Vaccines: These aim to generate a de novo T cell response against
tumor-specific neoantigens.

RGX-104's unique mechanism of targeting the LXR/ApoE pathway to deplete MDSCs offers a
distinct and potentially complementary approach to these other strategies.
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Caption: Logical flow of how RGX-104 overcomes CPI resistance.

Conclusion

RGX-104 has demonstrated a clear mechanism of action, potent preclinical efficacy, and

promising clinical activity in overcoming resistance to checkpoint inhibitors. By targeting the

LXR/ApoE pathway to deplete immunosuppressive MDSCs and activate dendritic cells, RGX-

104 remodels the tumor microenvironment to favor a robust anti-tumor immune response. The

data from both preclinical models and clinical trials in CPI-refractory patients support its

continued development as a monotherapy and, more significantly, as a combination partner to

enhance the efficacy of existing immunotherapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. axonmedchem.com [axonmedchem.com]
. ascopubs.org [ascopubs.org]

. aacrjournals.org [aacrjournals.org]

. researchgate.net [researchgate.net]

. inspirna.com [inspirna.com]

. inspirna.com [inspirna.com]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

°
(o] (0] ~ (o)) ()] EEN w N =

. inspirna.com [inspirna.com]

e 10. LXR/ApoOE activation restricts innate immune suppression in cancer - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. researchgate.net [researchgate.net]

e 12. A Study of RGX-104 in Patients With Advanced Lung & Endometrial Cancer
[clin.larvol.com]

e 13. Immune agonist, checkpoint inhibitor combo shows good tolerability | MDedge
[mdedge.com]

 To cite this document: BenchChem. [RGX-104: A Novel Approach to Overcoming Checkpoint
Inhibitor Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560420#rgx-104-s-efficacy-in-checkpoint-inhibitor-
refractory-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b560420?utm_src=pdf-custom-synthesis
https://www.axonmedchem.com/3739-rgx-104
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.3095
https://aacrjournals.org/mct/article/17/1_Supplement/B001/235476/Abstract-B001-A-phase-1-trial-of-RGX-104-a-first
https://www.researchgate.net/profile/Michael-Szarek/publication/327453488_Pharmacodynamic_and_clinical_activity_of_RGX-104_a_first-in-class_immunotherapy_targeting_the_liver-X_nuclear_hormone_receptor_LXR_in_patients_with_refractory_malignancies/links/5b985ae845851531057dd9ab/Pharmacodynamic-and-clinical-activity-of-RGX-104-a-first-in-class-immunotherapy-targeting-the-liver-X-nuclear-hormone-receptor-LXR-in-patients-with-refractory-malignancies.pdf
https://inspirna.com/rgenix-presents-initial-results-of-combination-trial-of-rgx-104-at-the-2020-aacr-annual-meeting/
https://inspirna.com/rgenix-presents-biomarker-and-efficacy-results-from-phase-1-dose-escalation-cohorts-of-rgx-104-at-the-2020-aacr-annual-meeting/
https://www.researchgate.net/publication/385556839_657_Abequolixron_RGX-104_a_first-in-class_oral_immunotherapy_targeting_the_liver-X_receptor_LXR_in_combination_with_docetaxel_in_recurrent_advancedmetastatic_non-small_cell_lung_cancer_NSCLC
https://www.researchgate.net/publication/345172622_Abstract_CT146_RGX-104_a_first-in-class_immunotherapy_targeting_the_liver-X_receptor_LXR_Initial_results_from_the_phase_1b_RGX-104_plus_docetaxel_combination_dose_escalation_cohorts
https://inspirna.com/rgenix-reports-preliminary-phase-1a-b-clinical-data-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5846344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5846344/
https://www.researchgate.net/publication/327089428_Abstract_B001_A_phase_1_trial_of_RGX-104_a_first-in-class_immunotherapy_targeting_the_liver-X_nuclear_hormone_receptor_LXR_in_patients_with_refractory_malignancies
https://clin.larvol.com/trial-detail/NCT02922764
https://clin.larvol.com/trial-detail/NCT02922764
https://www.mdedge.com/hematology-oncology/article/109669/genitourinary-cancer/immune-agonist-checkpoint-inhibitor-combo
https://www.mdedge.com/hematology-oncology/article/109669/genitourinary-cancer/immune-agonist-checkpoint-inhibitor-combo
https://www.benchchem.com/product/b560420#rgx-104-s-efficacy-in-checkpoint-inhibitor-refractory-models
https://www.benchchem.com/product/b560420#rgx-104-s-efficacy-in-checkpoint-inhibitor-refractory-models
https://www.benchchem.com/product/b560420#rgx-104-s-efficacy-in-checkpoint-inhibitor-refractory-models
https://www.benchchem.com/product/b560420#rgx-104-s-efficacy-in-checkpoint-inhibitor-refractory-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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